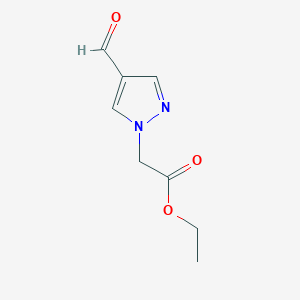
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . This compound is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is represented by the InChI code1S/C8H10N2O3/c1-2-13-8 (12)5-10-4-7 (6-11)3-9-10/h3-4,6H,2,5H2,1H3 . This indicates that the compound has a molecular weight of 182.18 . Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate Applications
Antileishmanial and Antimalarial Applications: Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate has been evaluated for its potential in treating parasitic diseases such as leishmaniasis and malaria. Compounds with this structure have shown promising in vitro activity against parasites by fitting well into the active sites of target enzymes, leading to lower binding free energy and potential inhibition of parasite growth .
Antibacterial Properties: Pyrazole derivatives, including Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate, have been recognized for their antibacterial properties. These compounds can be designed to target specific bacterial strains, offering a pathway for developing new antibiotics .
Anti-inflammatory and Analgesic Effects: The pyrazole core is known for its anti-inflammatory and analgesic effects. As such, Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate may be used in the development of drugs to treat inflammation and pain .
Anticancer Research: This compound’s structural features make it a candidate for anticancer research. Pyrazole derivatives can be synthesized to interact with cancer cell lines, potentially leading to new treatments or drug candidates .
Anticonvulsant Activity: Research has indicated that pyrazole-containing compounds may exhibit anticonvulsant activity, suggesting that Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate could be explored for use in treating seizure disorders .
Anthelmintic Applications: The anthelmintic properties of pyrazole derivatives mean that they could be used in the development of treatments against parasitic worms, which is another potential application for Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate .
Antioxidant Potential: Compounds with a pyrazole structure have shown antioxidant properties, which could be beneficial in combating oxidative stress-related diseases. This suggests another research avenue for Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate .
Herbicidal Use: Finally, the herbicidal properties of pyrazole derivatives offer a potential application in agriculture for Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate as a component in weed management strategies .
Safety And Hazards
The safety information for Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate indicates that it is an irritant . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
ethyl 2-(4-formylpyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)5-10-4-7(6-11)3-9-10/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBQFVWQNYOKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705467 | |
| Record name | Ethyl (4-formyl-1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-formyl-1H-pyrazol-1-yl)acetate | |
CAS RN |
853807-83-7 | |
| Record name | Ethyl (4-formyl-1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

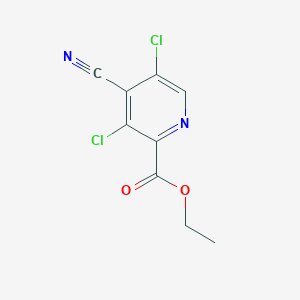
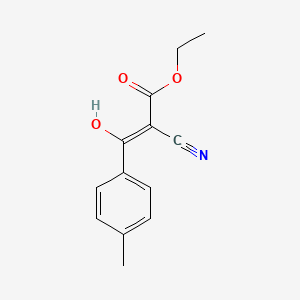
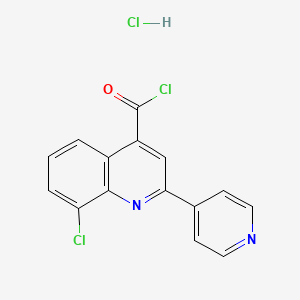
![N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride](/img/structure/B1396481.png)
![[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396482.png)
![Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride](/img/structure/B1396483.png)
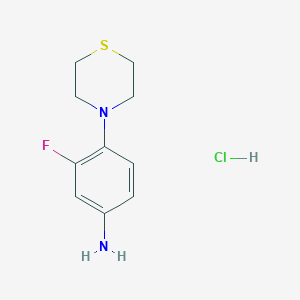
![(1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride](/img/structure/B1396487.png)
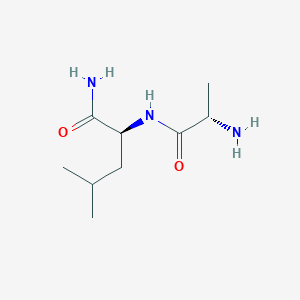
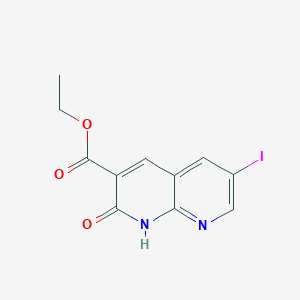
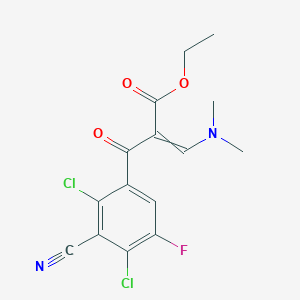

![3,3',5-Tri-tert-butyl-5'-chloro-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-Tetraene-4,4'-dione](/img/structure/B1396496.png)
![Spiro[3.5]nonane-7-carboxylic acid](/img/structure/B1396497.png)